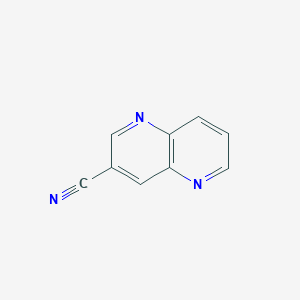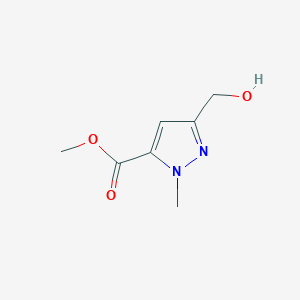
Methyl 5-hydroxymethyl-2-methyl-2H-pyrazole-3-carboxylate
Vue d'ensemble
Description
“Methyl 5-hydroxymethyl-2-methyl-2H-pyrazole-3-carboxylate” is a chemical compound with the molecular formula C7H10N2O3 . It belongs to the class of organic compounds known as pyrazoles, which are characterized by a 5-membered aromatic ring made up of three carbon atoms and two nitrogen atoms .
Synthesis Analysis
Pyrazoles, including “Methyl 5-hydroxymethyl-2-methyl-2H-pyrazole-3-carboxylate”, can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, and using heterocyclic system . For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes provides pyrazoles .Molecular Structure Analysis
The molecular structure of “Methyl 5-hydroxymethyl-2-methyl-2H-pyrazole-3-carboxylate” is based on the pyrazole nucleus, which is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .Chemical Reactions Analysis
Pyrazoles, including “Methyl 5-hydroxymethyl-2-methyl-2H-pyrazole-3-carboxylate”, are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They can undergo a variety of chemical reactions, such as [3+2] cycloaddition reactions with dialkyl azodicarboxylates , and Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones .Applications De Recherche Scientifique
- Summary of the Application : The compound is used in the synthesis of stable 5-HMF derivatives directly from carbohydrates . This is a challenging problem for contemporary chemistry .
- Methods of Application : The synthesis involves refluxing fructose in DMSO for 2 hours followed by a Wittig reaction with methyl (triphenylphosphoranylidene)acetate . The products were isolated by column chromatography over silica gel .
- Results or Outcomes : The best yield (56%) from both approaches was observed with a slight (1.2×) excess of the phosphorane calculated for starting fructose . This one-pot synthesis of a stable 5-HMF derivative (platform compound) with good water-solubility was developed and made it highly promising for biological screening .
- Summary of the Application : Methyl-5-(hydroxymethyl)-2-furan carboxylate and derivatives were prepared from furfuryl alcohol and their biological activities were studied for cytotoxicity against cancer cell lines HeLa, HepG2 and Vero, and Gram (+) and Gram (-) bacteria .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The presence of tryptamine and acyl ether in the structures led to an increase in anticancer activities, while the amide linkage reduced the activities in comparison with the amine linkage .
Chemistry of Natural Compounds
Biological Activity Studies
Propriétés
IUPAC Name |
methyl 5-(hydroxymethyl)-2-methylpyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c1-9-6(7(11)12-2)3-5(4-10)8-9/h3,10H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZHNDLRCKWKTSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CO)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-hydroxymethyl-2-methyl-2H-pyrazole-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



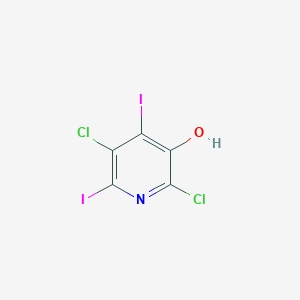
![Methyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1392925.png)
![2-Chloro-5-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1392928.png)
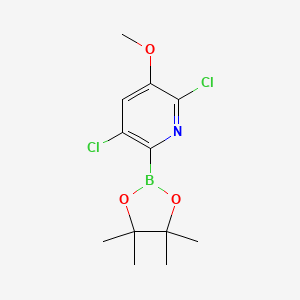
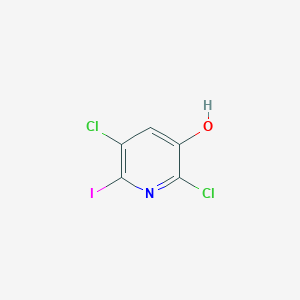
![[1-(Trifluoromethyl)cyclopropyl]methanol](/img/structure/B1392934.png)
![Pyrazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B1392935.png)
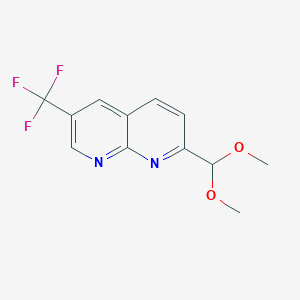
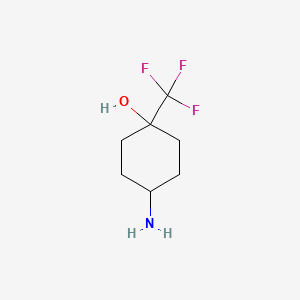
![5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-3-amine](/img/structure/B1392941.png)
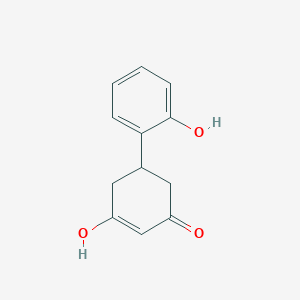
![Ethyl 1-[cyano(phenyl)methyl]piperidine-4-carboxylate](/img/structure/B1392943.png)
![N'-[1-Cyclopentylamino-2-phenoxyethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1392944.png)
